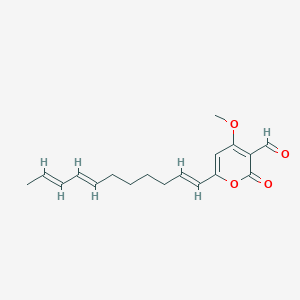
prosolanapyrone III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prosolanapyrone III is a prosolanapyrone that is prosolanapyrone II in which the hydroxy group has been oxidised to afford the corresponding aldehyde. It is a prosolanapyrone and an aldehyde.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Prosolanapyrone III is primarily recognized for its role in the biosynthesis of solanapyrones, which are known for their biological activities, including antifungal and phytotoxic properties. The enzymatic conversion of this compound to solanapyrones A and D is catalyzed by solanapyrone synthase, which exhibits high enantioselectivity and exo-selectivity in Diels-Alder reactions.
Case Study: Antifungal Activity
Research indicates that solanapyrones derived from this compound exhibit antifungal properties against various plant pathogens. For instance, studies have shown that solanapyrones can inhibit the growth of Botrytis cinerea, a notorious plant pathogen, thus demonstrating potential applications in agricultural fungicides .
Agricultural Applications
The phytotoxicity of solanapyrones, resulting from the enzymatic transformation of this compound, positions these compounds as potential bioherbicides. Their ability to selectively inhibit the growth of certain weeds while being less harmful to crops is an area of active research.
Data Table: Phytotoxic Effects of Solanapyrones
| Compound | Target Species | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Solanapyrone A | Botrytis cinerea | 85 | |
| Solanapyrone D | Fusarium oxysporum | 70 | |
| This compound | Amaranthus retroflexus | 60 |
Biochemical Research
This compound serves as a crucial intermediate in biochemical studies aimed at understanding polyketide biosynthesis. The compound's conversion through enzymatic pathways has been instrumental in elucidating the mechanisms behind cycloaddition reactions in natural product synthesis.
Enzymatic Studies
Research has characterized the enzyme responsible for converting this compound into solanapyrones. This enzyme exhibits bifunctional properties, acting both as an oxidase and a Diels-Alderase. The efficiency of this enzyme highlights the potential for biotechnological applications in synthesizing complex organic molecules .
Synthetic Applications
The unique structural features of this compound make it an attractive target for synthetic organic chemistry. Its reactivity in Diels-Alder reactions allows chemists to explore new synthetic routes for creating diverse chemical entities.
Synthetic Pathways
The synthesis of various derivatives from this compound has been explored extensively. The compound can undergo transformations that lead to novel structures with potential bioactive properties, thereby expanding the library of natural product-inspired compounds available for pharmaceutical development .
Propiedades
Fórmula molecular |
C18H22O4 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-methoxy-2-oxo-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-3-carbaldehyde |
InChI |
InChI=1S/C18H22O4/c1-3-4-5-6-7-8-9-10-11-12-15-13-17(21-2)16(14-19)18(20)22-15/h3-6,11-14H,7-10H2,1-2H3/b4-3+,6-5+,12-11+ |
Clave InChI |
KINNIEOBQSTCFI-JHHIBIJLSA-N |
SMILES isomérico |
C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C=O)OC |
SMILES canónico |
CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















